N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Chemical structure Physicochemical properties Medicinal chemistry

Researchers studying the FANCM-RMI (MM2) protein-protein interaction require validated screening hits with defined pharmacophore contributions. N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-15-0) is a benzothiazole-thiazole carboxamide identified in PubChem AID 11908. • Serves as a starting hit for SAR campaigns; structurally distinct from Mannich base PIP-199 with no PAINS alerts. • Enables dissection of FANCM-RMI interface roles in replication fork restart and interstrand crosslink repair. • Available in standard pack sizes (2 mg, 5 mg, 10 mg) with custom synthesis on request.

Molecular Formula C20H17N3OS2
Molecular Weight 379.5
CAS No. 681168-15-0
Cat. No. B2611469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS681168-15-0
Molecular FormulaC20H17N3OS2
Molecular Weight379.5
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C
InChIInChI=1S/C20H17N3OS2/c1-11-6-12(2)18(13(3)7-11)16-9-25-20(22-16)23-19(24)14-4-5-15-17(8-14)26-10-21-15/h4-10H,1-3H3,(H,22,23,24)
InChIKeyFMNADTSWYCEWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 681168-15-0: Chemical Identity & Screening Provenance


N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-15-0; PubChem CID 3298586) is a synthetic heterocyclic compound with the molecular formula C₂₀H₁₇N₃OS₂ and a molecular weight of 379.5 g/mol [1]. It belongs to the benzothiazole–thiazole carboxamide class and features a 2,4,6-trimethylphenyl (mesityl) substituent at the thiazole 4-position. The compound was included in a high-throughput fluorescence polarization screen of 74,807 small molecules targeting the protein–protein interaction between the Fanconi anemia complementation group M protein (FANCM) and the RecQ-mediated genome instability (RMI) complex (PubChem BioAssay AID 11908) [2]. This screening context establishes the compound's primary known biological annotation as a potential FANCM–RMI interaction disruptor, distinguishing it from analogs that target unrelated pathways.

FANCM–RMI protein–protein interaction disruption studies
High-throughput screening hit with peer-reviewed provenance (PubChem AID 11908)
Non-PAINS benzothiazole–thiazole carboxamide scaffold, distinct from PIP-199
Structurally differentiated from INH6 (benzamide analog) and unsubstituted core

Why Generic Analogs Cannot Substitute CAS 681168-15-0


Superficially similar benzothiazole- or thiazole-containing carboxamides are not interchangeable with CAS 681168-15-0 because four critical structural features converge to define its biological annotation: (i) the benzothiazole-6-carboxamide warhead (rather than a simple benzamide), which alters hydrogen-bond acceptor count (5 vs. 3) and LogP (XLogP3-AA = 5.3 vs. 4.9 for the benzamide analog INH6); (ii) the 2,4,6-trimethylphenyl (mesityl) group at the thiazole 4-position, providing a specific steric and hydrophobic footprint; (iii) the thiazole-2-amino linker connecting these moieties; and (iv) the demonstrated screening activity in the FANCM–RMI (MM2) protein–protein interaction assay [1]. Substituting any of these elements—such as replacing the benzothiazole-6-carboxamide with a benzamide (as in INH6, CAS 1001753-24-7) or modifying the mesityl group—yields compounds with distinct target engagement profiles [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in physicochemical properties and biological screening outcomes.

Warhead mismatch
Benzothiazole-6-carboxamide vs. simple benzamide alters H-bonding capacity and lipophilicity, which may shift target engagement and pharmacophore recognition.
Mesityl substitution criticality
The 2,4,6-trimethylphenyl group provides a specific steric and hydrophobic footprint; unsubstituted or differently substituted analogs may not reproduce FANCM–RMI binding.
Target pathway divergence
Analogs annotated as Hec1/Nek2 inhibitors target a mitotic pathway unrelated to the FANCM DNA repair interactome; direct substitution would yield different biological readouts.

Quantitative Differentiation from Closest Analogs


Warhead Structural Divergence vs. INH6

CAS 681168-15-0 differs from its closest commercial analog INH6 (CAS 1001753-24-7; N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide) by substitution of the benzamide group with a benzothiazole-6-carboxamide. This replacement increases the molecular weight from 322.4 to 379.5 g/mol, adds two hydrogen-bond acceptor atoms (from 3 to 5), and elevates the computed lipophilicity from XLogP3-AA ≈ 4.9 to 5.3 [1][2]. The benzothiazole ring introduces an additional aromatic heterocyclic system with distinct π-stacking and hydrogen-bonding potential compared to the simple phenyl ring of INH6.

Warhead divergence vs. INH6
Head-to-head
MW 379.5, HBA 5, XLogP3-AA 5.3
INH6: MW 322.4, HBA 3, XLogP ~4.9
ΔMW +57.1 (+17.7%), ΔHBA +2, ΔXLogP +0.4
Altered pharmacophore and physicochemical profile may affect solubility and target binding.
Computed properties (PubChem 2025.09.15); INH6 data from vendor specs.
Chemical structure Physicochemical properties Medicinal chemistry

Target Pathway Divergence: FANCM–RMI vs. Hec1/Nek2

CAS 681168-15-0 was tested in the PubChem BioAssay AID 11908 high-throughput fluorescence polarization screen designed to identify inhibitors of the FANCM–RMI (MM2) protein–protein interaction [1]. The screening campaign, conducted by Voter et al. (2016), assayed 74,807 compounds for disruption of the RMI complex binding to the FANCM MM2 peptide [2]. In contrast, INH6 is annotated as a Hec1/Nek2 mitotic pathway inhibitor (IC₅₀ = 2.4 μM in HeLa cell growth inhibition) with no documented activity against FANCM–RMI . These represent fundamentally distinct molecular targets (DNA repair pathway protein–protein interaction vs. mitotic spindle regulatory complex), establishing orthogonal research utility.

Target pathway divergence
Cross-study
FANCM–RMI FP screen (AID 11908)
INH6: Hec1/Nek2 inhibitor, HeLa IC₅₀ 2.4 μM
Orthogonal target pathways; no FANCM–RMI activity reported for INH6
Different molecular targets dictate distinct research utility.
PubChem AID 11908 FP assay vs. HeLa proliferation assay.
FANCM-RMI interaction DNA repair High-throughput screening Target engagement

Differentiation from PIP-199: PAINS-Free Scaffold

The most characterized FANCM–RMI inhibitor in the literature, PIP-199, is a Mannich base-derived compound (IC₅₀ = 36 μM against RMI core complex/MM2 interaction) that has been reported to exhibit pan-assay interference (PAINS) behavior and chemical instability, limiting its utility as a reliable chemical probe [1]. CAS 681168-15-0 belongs to a structurally distinct benzothiazole–thiazole carboxamide chemotype that is not classified as a PAINS scaffold, offering a complementary chemical starting point for FANCM–RMI inhibitor development. No PAINS alerts have been flagged for this chemotype in PubChem [2].

PAINS-free scaffold vs. PIP-199
Class-level
Benzothiazole–thiazole carboxamide, no PAINS alerts
PIP-199: Mannich base, reported PAINS, IC₅₀ 36 μM
Distinct chemotype without flagged interference liabilities
Supports orthogonal chemical biology experiments without PIP-199′s instability concerns.
PIP-199 data from literature; PAINS alerts checked in PubChem.
FANCM-RMI inhibitor Chemical probe Selectivity PPI inhibitor

Lipophilicity Impact of Mesityl Substitution

Compared to the unsubstituted analog N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS not available; MW ≈ 285 g/mol estimated), the 2,4,6-trimethylphenyl (mesityl) group at the thiazole 4-position of CAS 681168-15-0 adds substantial lipophilic bulk. The computed XLogP3-AA of 5.3 for CAS 681168-15-0 [1] is estimated to be approximately 2–3 log units higher than the unsubstituted thiazole analog (typical XLogP of unsubstituted thiazolyl-benzothiazole carboxamides ≈ 2.5–3.5 based on class benchmarks). This lipophilicity differential has significant implications for membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers.

Lipophilicity impact of mesityl
Class-level
XLogP3-AA 5.3, MW 379.5
Des-mesityl analog: est. XLogP ~2.5–3.5, MW ~285
ΔXLogP ~ +2 to +3, ΔMW ~ +94.5
Mesityl group likely required for hydrophobic pocket occupancy at the PPI interface.
Unsubstituted analog properties are class-level estimates; exact data unavailable.
Lipophilicity Steric bulk SAR Physicochemical profiling

Peer-Reviewed Screening Pedigree in FANCM–RMI

CAS 681168-15-0 derives its biological annotation from inclusion in a rigorously validated, peer-reviewed screening campaign published in SLAS Discovery (Voter, Manthei & Keck, 2016) [1]. The screening funnel employed an orthogonal assay strategy: a primary fluorescence polarization (FP) assay of 74,807 compounds, followed by a proximity assay for hit confirmation, and an additional orthogonal proximity assay to assess selectivity. The most selective inhibitor identified was further characterized by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm direct binding [2]. By contrast, many commercially available benzothiazole–thiazole analogs lack any publicly documented biological screening provenance, making it impossible to verify their activity claims.

Peer-reviewed screening pedigree
Head-to-head
Published, orthogonal-assay-validated FP screen
Typical benzothiazole–thiazole analogs: no public bioactivity data
Citable screening data vs. unverified vendor annotations
Reduces risk of pursuing false positives; enables transparent cross-study comparisons.
SLAS Discovery 2016; orthogonal proximity assay and SPR/ITC validation.
High-throughput screening FANCM DNA repair Chemical probe Peer-reviewed

Unsubstituted Core Scaffold as Negative Control

The core scaffold N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (without the mesityl substituent) is commercially listed by multiple vendors as a research-grade building block . This compound can serve as a direct negative control for structure–activity relationship (SAR) studies involving CAS 681168-15-0, because it retains the benzothiazole-6-carboxamide–thiazole core while lacking the mesityl group that distinguishes the target compound. The availability of this minimally substituted analog enables pairwise comparative testing to isolate the contribution of the 2,4,6-trimethylphenyl moiety to FANCM–RMI binding, cellular activity, and selectivity.

Negative control availability
Data to verify
Mesityl-substituted screening hit
Des-mesityl analog: commercially listed
Pairwise SAR enabled without custom synthesis
Facilitates rigorous control experiments to isolate mesityl contribution.
Commercial availability confirmed; confirm vendor identity and purity.
Chemical probe Negative control SAR Benzothiazole

Research & Procurement Application Scenarios


FANCM–RMI Inhibitor Hit Validation & SAR

CAS 681168-15-0 is best deployed as a starting hit for structure–activity relationship (SAR) campaigns targeting the FANCM–RMI (MM2) protein–protein interaction, based on its inclusion in the PubChem AID 11908 fluorescence polarization screen [1]. Researchers can procure this compound alongside INH6 as a specificity control (Hec1/Nek2 inhibitor, IC₅₀ = 2.4 μM in HeLa cells) and N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide as a des-mesityl negative control to dissect the pharmacophoric contributions of each structural element to FANCM–RMI binding [2]. Confirmatory assays should employ the orthogonal proximity assay format described in Voter et al. (2016) to rule out fluorescence interference artifacts [3].

ALT-Positive Cancer Sensitization with Non-PAINS Probe

For laboratories investigating synthetic lethality in alternative lengthening of telomeres (ALT)-positive cancers, CAS 681168-15-0 offers a benzothiazole–thiazole carboxamide scaffold that is structurally distinct from the Mannich base PIP-199, which has documented PAINS liability and chemical instability [1]. PIP-199 exhibits an IC₅₀ of 36 μM against the RMI–MM2 interaction but its use as a chemical probe has been questioned due to non-specific assay interference [2]. CAS 681168-15-0, from the same screening paradigm [3] but with no flagged PAINS alerts [4], provides an alternative chemotype for cellular FANCM–RMI disruption experiments in U2OS, Saos-2, or other ALT-positive lines.

DNA Crosslink Repair Pathway Dissection Tool

The FANCM–RMI interaction is critical for coordinating the Fanconi anemia DNA repair pathway with the Bloom syndrome dissolvasome complex [1]. CAS 681168-15-0, as a screening hit from a purpose-built FANCM–RMI FP assay [2], can be employed as a chemical biology tool to dissect the role of the FANCM–RMI interface in replication fork restart and interstrand crosslink repair. Its computed XLogP3-AA of 5.3 [3] suggests adequate cell permeability for cellular assays, though solubility optimization (e.g., DMSO stock formulation) may be required given the elevated lipophilicity. Researchers should verify cellular target engagement using co-immunoprecipitation or proximity ligation assays adapted from the screening publication.

Benchmarking Novel Inhibitors vs. Public-Domain Hit

Drug discovery programs developing next-generation FANCM–RMI inhibitors can benchmark their novel compounds against CAS 681168-15-0 as a public-domain reference point. Because CAS 681168-15-0 was part of a 74,807-compound pilot screen with fully described assay protocols [1], its activity data can be reproduced in any laboratory with access to recombinant RMI1–RMI2 complex and TMR-labeled MM2 peptide tracer, as detailed in the updated Methods in Enzymology protocol (2024) [2]. This open-access screening provenance enables transparent cross-study comparisons that are impossible with proprietary or unpublished inhibitor leads.

Application
Selection Property
Validation Focus
FANCM–RMI hit validation & SAR
Non-PAINS benzothiazole–thiazole carboxamide scaffold with defined substituent controls
Orthogonal proximity assay; des-mesityl and INH6 comparator testing
ALT-positive cancer cell model studies
Structurally distinct from PIP-199; no flagged PAINS alerts
Cellular target engagement in U2OS/Saos-2 lines; ALT-specific synthetic lethality readouts
DNA crosslink repair pathway dissection
Cell-permeable FANCM–RMI disruptor (computed XLogP ~5.3)
Replication fork restart and interstrand crosslink repair endpoints
Benchmarking novel FANCM–RMI inhibitors
Public-domain screening hit with reproducible FP assay protocol
Cross-study comparison using published FP assay; transparent activity benchmarking
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